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Compound of Interest

Compound Name: Isodispar B

Cat. No.: B10849504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isodispar B is a naturally occurring 4-phenylcoumarin that has garnered interest within the

scientific community. As a member of the coumarin family, it belongs to a class of compounds

known for a wide array of biological activities. This technical guide provides a comprehensive

overview of the known physicochemical properties of Isodispar B, intended to serve as a

foundational resource for researchers and professionals engaged in drug discovery and

development. This document collates available experimental and computational data, outlines

relevant experimental protocols, and visualizes associated biological pathways to facilitate a

deeper understanding of this compound.

Chemical Identity and Structure
Isodispar B is identified by the IUPAC name 5,7-dihydroxy-8-(3-methylbutanoyl)-4-

phenylchromen-2-one. Its chemical structure is characterized by a 4-phenylcoumarin core,

substituted with hydroxyl groups at positions 5 and 7, and a 3-methylbutanoyl group at position

8.

Table 1: Chemical Identifiers for Isodispar B
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Identifier Value

IUPAC Name
5,7-dihydroxy-8-(3-methylbutanoyl)-4-

phenylchromen-2-one[1]

Molecular Formula C₂₀H₁₈O₅[1]

CAS Number 98192-64-4[1]

PubChem CID 6483316[1]

ChEMBL ID CHEMBL198873[1]

Canonical SMILES
CC(C)CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2

C3=CC=CC=C3)O)O[1]

InChI Key GKEWZBRIASMMCY-UHFFFAOYSA-N[1]

Physicochemical Properties
A combination of computed and available experimental data for Isodispar B is presented

below. It is important to note that specific experimental values for several properties of

Isodispar B are not widely available in the public domain and the data presented is a

consolidation of computational predictions and experimental data for structurally related

compounds.

Computed Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of

Isodispar B, primarily sourced from the PubChem database. These values are estimations and

should be used as a guide for experimental design.

Table 2: Computed Physicochemical Data for Isodispar B
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Property Value Source

Molecular Weight 338.4 g/mol PubChem[1]

XLogP3 3.9 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
5 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 338.11542367 Da PubChem[1]

Monoisotopic Mass 338.11542367 Da PubChem[1]

Topological Polar Surface Area 83.8 Å² PubChem[1]

Heavy Atom Count 25 PubChem[1]

Complexity 546 PubChem[1]

Spectroscopic Data
While a complete set of experimental spectra for Isodispar B is not readily available, data for

closely related 4-phenylcoumarins isolated from Calophyllum dispar provide valuable insights.

Table 3: Spectroscopic Data for Isodispar B and Related Compounds
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Data Type Description

UV-Vis Spectroscopy

4-phenylcoumarins typically exhibit absorption

maxima in the regions of 230-290 nm and 330-

360 nm. For a similar 6-acyl-5,7-dioxy-4-

phenylcoumarin, UV maxima were observed at

238, 283, and 330 nm in methanol.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of a related 4-

phenylcoumarin showed characteristic signals

for a chelated phenolic hydroxyl group (~δ

14.55), aromatic protons of the phenyl group (~δ

7.32-7.41), and protons of the acyl side chain.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum of a similar

compound displayed signals for the carbonyl

carbon of the acyl group (~δ 205.3), carbons of

the coumarin core, and the phenyl substituent.

[2]

Experimental Protocols
The following sections describe generalized experimental protocols that are applicable for the

isolation, purification, and characterization of Isodispar B, based on methodologies reported

for other 4-phenylcoumarins from Calophyllum species.

Isolation and Purification of Isodispar B
Isodispar B has been isolated from the stem bark and fruits of Calophyllum dispar. A general

activity-guided fractionation protocol is as follows:

Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to

sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate

(EtOAc), and methanol (MeOH). The bioactive fractions are typically found in the ethyl

acetate extract.

Fractionation: The crude ethyl acetate extract is subjected to column chromatography over

silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate
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with increasing polarity, is used to separate the components.

Purification: Fractions containing compounds with similar TLC profiles are combined and

further purified using techniques such as preparative thin-layer chromatography (pTLC) or

high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent

system (e.g., methanol-water gradient) to yield pure Isodispar B.

Workflow for Isolation of Isodispar B

Dried Plant Material
(Calophyllum dispar)

Solvent Extraction
(e.g., Ethyl Acetate)

Silica Gel Column Chromatography

Preparative HPLC/TLC

Pure Isodispar B

Click to download full resolution via product page

Figure 1. A generalized workflow for the isolation and purification of Isodispar B.

Spectroscopic Analysis
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UV-Vis Spectroscopy: The UV-Vis spectrum of a dilute solution of Isodispar B in a suitable

solvent (e.g., methanol or ethanol) is recorded using a spectrophotometer over a wavelength

range of 200-400 nm to determine the absorption maxima (λmax).

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent such as chloroform-

d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and

HMBC, are conducted to aid in the complete assignment of proton and carbon signals and to

confirm the structure.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), typically using techniques

like ESI (Electrospray Ionization), is employed to determine the exact mass and elemental

composition of Isodispar B.

Biological Context: Modulation of the Keap1-Nrf2
Signaling Pathway
Coumarins are recognized as modulators of various signaling pathways, with the Keap1-Nrf2

pathway being a significant target. This pathway is a critical regulator of cellular defense

against oxidative stress. While direct studies on Isodispar B's interaction with this pathway are

limited, its classification as a coumarin suggests potential activity.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor

2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1),

which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of

inducers, such as some coumarins, Keap1 is modified, leading to the stabilization and nuclear

translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in

the promoter regions of various antioxidant and cytoprotective genes, initiating their

transcription.
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Modulation of Keap1-Nrf2 Pathway by Coumarins
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Figure 2. A diagram illustrating the modulation of the Keap1-Nrf2 signaling pathway by
coumarins.

Conclusion
Isodispar B is a 4-phenylcoumarin with a chemical structure that suggests potential for

interesting biological activities. While a complete experimental physicochemical profile is not

yet publicly available, this guide consolidates the existing computational data and provides a

framework of experimental protocols for its further investigation. The likely interaction of

Isodispar B with the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses,

presents a compelling avenue for future research in the context of diseases associated with

oxidative stress. This document aims to be a valuable resource for scientists working on the

characterization and development of Isodispar B and related coumarins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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